Cas no 2361841-41-8 (N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide)
N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 2361841-41-8
- Z2703535860
- N-{[(2-cyclohexylpropan-2-yl)carbamoyl]methyl}-N-methylprop-2-enamide
- EN300-26573704
- N-[2-[(1-Cyclohexyl-1-methylethyl)amino]-2-oxoethyl]-N-methyl-2-propenamide
- N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide
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- Inchi: 1S/C15H26N2O2/c1-5-14(19)17(4)11-13(18)16-15(2,3)12-9-7-6-8-10-12/h5,12H,1,6-11H2,2-4H3,(H,16,18)
- InChI Key: ZXYCTUKBRUNCOG-UHFFFAOYSA-N
- SMILES: C(N(CC(NC(C1CCCCC1)(C)C)=O)C)(=O)C=C
Computed Properties
- Exact Mass: 266.199428076g/mol
- Monoisotopic Mass: 266.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 49.4Ų
Experimental Properties
- Density: 1.022±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 469.6±28.0 °C(Predicted)
- pka: 15.07±0.46(Predicted)
N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26573704-0.05g |
N-{[(2-cyclohexylpropan-2-yl)carbamoyl]methyl}-N-methylprop-2-enamide |
2361841-41-8 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide
Comprehensive Analysis of N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide (CAS No. 2361841-41-8): Properties, Applications, and Innovations
The compound N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide (CAS No. 2361841-41-8) has garnered significant attention in the field of organic chemistry and pharmaceutical research due to its unique structural features and potential applications. This acrylamide derivative is characterized by a cyclohexylpropan-2-yl group and a carbamoylmethyl moiety, which contribute to its versatility in synthetic pathways. Researchers are increasingly exploring its role in drug discovery, polymer science, and bioconjugation, aligning with the growing demand for novel small-molecule therapeutics and functional materials.
One of the most searched questions in recent years revolves around the synthetic routes for N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide. The compound is typically synthesized via a multi-step process involving amide coupling and Michael addition reactions, which are critical for achieving high purity and yield. Its CAS No. 2361841-41-8 serves as a unique identifier in chemical databases, facilitating streamlined research and regulatory compliance. The presence of the prop-2-enamide group makes it a promising candidate for click chemistry applications, a trending topic in biomedical engineering and material science.
In the context of user-generated queries, many professionals seek information on the solubility, stability, and reactivity of this compound. Studies indicate that N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, while remaining stable under ambient conditions. Its N-methylprop-2-enamide functionality enables selective modifications, making it a valuable building block for peptide mimetics and polymer crosslinking agents. These properties align with the rising interest in sustainable chemistry and green synthesis methodologies.
The pharmaceutical industry has shown keen interest in CAS No. 2361841-41-8 due to its potential as a pharmacophore in kinase inhibitors and enzyme modulators. Recent publications highlight its utility in designing targeted therapies for chronic diseases, a hot topic in precision medicine. Additionally, its cyclohexylpropan-2-yl group enhances lipophilicity, which is crucial for improving bioavailability and blood-brain barrier penetration. These attributes address frequently searched queries about drug delivery systems and central nervous system (CNS) therapeutics.
From an industrial perspective, N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide is being investigated for its role in advanced material synthesis. Its acrylamide backbone allows for incorporation into smart polymers and hydrogels, which are widely discussed in nanotechnology forums. The compound’s ability to undergo radical polymerization makes it suitable for creating stimuli-responsive materials, a trending area in soft robotics and wearable electronics. This aligns with the surge in searches for innovative materials and eco-friendly alternatives to conventional plastics.
In conclusion, N-{(2-cyclohexylpropan-2-yl)carbamoylmethyl}-N-methylprop-2-enamide (CAS No. 2361841-41-8) represents a multifaceted compound with broad applications across pharmaceuticals, materials science, and biotechnology. Its structural complexity and functional diversity make it a subject of ongoing research, addressing key industry challenges such as drug development efficiency and material sustainability. As scientific communities continue to explore its potential, this compound is poised to play a pivotal role in shaping future innovations.
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